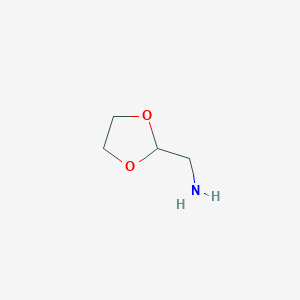

2-(Aminomethyl)-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dioxolan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXRLUXAOFVOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445904 | |

| Record name | 2-(Aminomethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-97-0 | |

| Record name | 2-(Aminomethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-dioxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-1,3-dioxolane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane, also known by its IUPAC name (1,3-dioxolan-2-yl)methanamine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive primary amine, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Identification

The structure of this compound consists of a five-membered 1,3-dioxolane ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂). The dioxolane ring is a cyclic acetal formed from ethylene glycol and an aldehyde, in this case, the protected form of formaldehyde.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (1,3-Dioxolan-2-yl)methanamine[1] |

| CAS Number | 4388-97-0[1] |

| Molecular Formula | C₄H₉NO₂[1] |

| SMILES | C1OC(O1)CN[1] |

| InChI Key | QXXRLUXAOFVOTE-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 103.12 g/mol | [1] |

| Boiling Point | 154 °C (at 760 mmHg) | [3][4] |

| 83-84 °C (at 25 mmHg) | [1] | |

| Density | 1.1 g/cm³ | [3] |

| Refractive Index | 1.4460-1.4490 | [3] |

| Flash Point | 48 °C | [3][4] |

| pKa (Predicted) | 9.77 ± 0.29 | [3] |

| Solubility | Soluble in water. | [5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the formation of a halogenated intermediate followed by amination. The following is a representative protocol based on analogous syntheses.[6][7]

Step 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

-

Reaction Setup: To a solution of chloroacetaldehyde diethyl acetal in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of ethylene glycol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(chloromethyl)-1,3-dioxolane.

Step 2: Amination to form this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-(chloromethyl)-1,3-dioxolane in an excess of aqueous or alcoholic ammonia solution.

-

Reaction: Heat the mixture to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[8][9]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include a triplet for the methine proton at the 2-position of the dioxolane ring, a multiplet for the methylene protons of the dioxolane ring, a doublet for the aminomethyl protons, and a singlet for the amine protons.

-

¹³C NMR: A broadband proton-decoupled ¹³C NMR spectrum is acquired. Expected signals would include a peak for the methine carbon of the dioxolane ring, a peak for the methylene carbons of the dioxolane ring, and a peak for the aminomethyl carbon. The chemical shifts provide information about the carbon skeleton.[10]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a thin film of the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3][4] Characteristic absorption bands are expected for:

-

N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹).[11]

-

C-O stretching of the acetal group (strong bands in the region of 1000-1200 cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectral analysis can be performed using various ionization techniques such as Electron Ionization (EI) or Chemical Ionization (CI).[11] The molecular ion peak (M⁺) should be observed at m/z 103 under EI, though it might be of low intensity.[12] Fragmentation patterns can provide further structural information, with common losses including fragments of the dioxolane ring or the aminomethyl group.[13]

Reactivity and Stability

The 1,3-dioxolane group in this compound is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which regenerates the aldehyde and diol. This property makes the dioxolane group an effective protecting group for aldehydes. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules.

Inhibitors of Voltage-Gated Sodium Channel Nav1.7

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[14] this compound has been utilized as a building block in the synthesis of non-zwitterionic aryl sulfonamides that act as potent and selective inhibitors of Nav1.7, offering potential for improved membrane permeability.[3] The aminomethyl group serves as a key pharmacophoric element for interaction with the target protein.

Central Nervous System (CNS) Active Compounds

Derivatives of this compound are being explored for their potential therapeutic effects in neurological disorders.[2] The dioxolane moiety can influence the pharmacokinetic properties of a drug candidate, and the amine functionality provides a handle for introducing various substituents to modulate activity at specific CNS targets, such as G-protein coupled receptors.

Signaling Pathways of Related Dioxolane Derivatives

While a specific signaling pathway for this compound has not been elucidated, its derivatives are known to modulate key signaling pathways involved in pain and neurotransmission. For instance, as a precursor to Nav1.7 inhibitors, its derivatives can indirectly influence the transmission of pain signals.

Caption: Inhibition of Nav1.7 by a dioxolane derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a protected aldehyde and a reactive amine allows for the construction of complex molecular architectures. Its role in the development of novel therapeutics, particularly for pain and CNS disorders, underscores its importance for researchers and drug development professionals. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US9029577B2 - Method for producing methylene-1,3-dioxolanes - Google Patents [patents.google.com]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]

2-(Aminomethyl)-1,3-dioxolane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive primary amine, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, and its applications in chemical synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 4388-97-0 | [1][2] |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | (1,3-dioxolan-2-yl)methanamine | [1] |

| Synonyms | 1,3-Dioxolane-2-methanamine, 2-aminomethyldioxolane | [2] |

| Boiling Point | 154 °C | [2] |

| Density | 1.079 g/cm³ | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from standard methods for the formation of 1,3-dioxolanes. The most common approach involves the acid-catalyzed acetalization of an aldehyde or its corresponding acetal with a diol. In this case, due to the presence of the amine functionality, a protected form of aminoacetaldehyde is the logical starting material to prevent unwanted side reactions.

Representative Experimental Protocol: Synthesis from Aminoacetaldehyde Diethyl Acetal

This protocol describes a two-step process starting from a commercially available precursor.

Step 1: Acetal Exchange Reaction

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aminoacetaldehyde diethyl acetal and a suitable solvent such as toluene.

-

Add a stoichiometric excess of ethylene glycol to the mixture.

-

Add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

-

Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.

-

Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Applications in Synthesis

This compound is a bifunctional molecule that can be utilized as a versatile building block in the synthesis of more elaborate molecular architectures. The primary amine can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, while the dioxolane moiety serves as a masked aldehyde that is stable to many reaction conditions but can be readily deprotected under acidic conditions.

This dual reactivity makes it a valuable synthon for introducing a protected formyl group and a nucleophilic nitrogen atom into a target molecule.

Logical Relationship as a Synthetic Building Block

The following diagram illustrates the role of this compound as a versatile intermediate in chemical synthesis.

Caption: Role of this compound in synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined biological signaling pathways. While the broader class of 1,3-dioxolane-containing molecules has been investigated for various biological activities, including antibacterial and antifungal properties, the specific mechanism of action for this compound has not been elucidated.[3][4][5] Its primary role in the context of drug discovery and development appears to be as a precursor or intermediate in the synthesis of more complex, biologically active molecules. Further research is required to determine if this compound possesses intrinsic biological activity and to identify any potential molecular targets or signaling pathways it may modulate.

References

- 1. This compound | 4388-97-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(Aminomethyl)-1,3-dioxolane and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Aminomethyl)-1,3-dioxolane, a versatile heterocyclic compound. The document covers its nomenclature and synonyms, detailed experimental protocols for its synthesis and purification, and a summary of its analytical characterization. Additionally, it explores the reported biological activities of related dioxolane derivatives, offering insights for researchers in drug discovery and development.

Nomenclature and Synonyms

This compound is known by several names in chemical literature, which are crucial for comprehensive database searches and clear communication in research. The systematic and common names are presented below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 1,3-Dioxolan-2-ylmethanamine[1] |

| CAS Number | 4388-97-0 |

| Common Synonyms | (1,3-Dioxolan-2-yl)methanamine[1] |

| 2-Aminomethyldioxolane | |

| 1-(1,3-Dioxolan-2-yl)methanamine[1] | |

| Molecular Formula | C₄H₉NO₂[1] |

| Molecular Weight | 103.12 g/mol [1] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic work and the validation of research findings. This section outlines a plausible synthetic route and purification methods for this compound based on established chemical principles and analogous reactions reported in the literature.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of a halogenated precursor, 2-(bromomethyl)-1,3-dioxolane, followed by a nucleophilic substitution with ammonia.

Step 1: Synthesis of 2-(Bromomethyl)-1,3-dioxolane

The synthesis of the bromo precursor can be achieved by the reaction of ethylene glycol with bromoacetaldehyde diethyl acetal or, more directly, through the reaction of ethylene glycol with acetaldehyde followed by bromination[2].

Experimental Protocol:

-

To a stirred solution of ethylene glycol (1.0 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add bromoacetaldehyde diethyl acetal (1.1 equivalents).

-

Slowly add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-1,3-dioxolane.

Step 2: Synthesis of this compound

The final product is obtained by the reaction of the brominated intermediate with ammonia.

Experimental Protocol:

-

Dissolve the crude 2-(bromomethyl)-1,3-dioxolane in a large excess of a solution of ammonia in methanol (e.g., 7N).

-

Transfer the solution to a sealed pressure vessel and heat at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

The aqueous layer containing the ammonium salt of the product is then basified with a strong base (e.g., NaOH) and extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford this compound.

Purification

Purification of the final compound is critical to remove any remaining impurities. A combination of extraction and distillation or chromatography is typically employed.

Experimental Protocol for Purification:

-

Solvent Extraction: A preliminary purification can be achieved by an acid-base extraction as described in the synthetic workup.

-

Distillation: The crude product can be purified by fractional distillation under reduced pressure.

-

Column Chromatography: For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) is an effective method[3].

Data Presentation

Quantitative data from analytical characterization is crucial for confirming the identity and purity of the synthesized compound. While specific experimental data for this compound is not extensively published, the following tables present expected data based on the analysis of closely related 1,3-dioxolane derivatives[3][4].

Table 2: Predicted Spectroscopic Data for this compound

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.90-5.00 (t, 1H, J=4.0 Hz, -CH-), 3.85-4.00 (m, 4H, -OCH₂CH₂O-), 2.80-2.90 (d, 2H, J=4.0 Hz, -CH₂NH₂), 1.5-2.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 103-104 (-CH-), 64-65 (-OCH₂CH₂O-), 45-46 (-CH₂NH₂) |

| IR (thin film, cm⁻¹) | 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 103 (M⁺), 102 (M-H)⁺, 73 (M-CH₂NH₂)⁺ |

Table 3: Predicted Gas Chromatography Data for this compound

| Parameter | Predicted Value |

| Column | DB-5ms (or equivalent) |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Retention Time | 8 - 12 min |

Biological Activity of Related Compounds

While specific biological activity data for this compound is limited in publicly available literature, numerous studies have reported the antimicrobial properties of various 1,3-dioxolane derivatives. These studies provide a strong rationale for investigating the potential biological activity of the title compound.

Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties[3][5]. For instance, certain substituted 1,3-dioxolanes have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative bacteria like Pseudomonas aeruginosa[3][6]. The antimicrobial efficacy of these compounds is often attributed to the nature and position of the substituents on the dioxolane ring[5]. The presence of the aminomethyl group in this compound makes it a candidate for similar biological screening.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: General purification and analysis workflow.

References

- 1. This compound | 4388-97-0 | Benchchem [benchchem.com]

- 2. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Aminomethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Aminomethyl)-1,3-dioxolane. Due to the limited availability of complete, published spectra for this specific compound, this guide combines known data with representative data from close structural analogs, namely 2-methyl-1,3-dioxolane and 2-(hydroxymethyl)-1,3-dioxolane. This approach offers a robust predictive framework for the spectroscopic characterization of this compound.

Data Presentation

The following tables summarize key spectroscopic data. Data explicitly for this compound is noted. Where specific data is unavailable, predicted values and data from analogs are provided for reference and are clearly marked.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| This compound | -CH₂NH₂ | ~2.5 - 3.5 | - | - | Predicted range. |

| -NH₂ | Variable | Singlet (broad) | - | Dependent on solvent and concentration. | |

| O-CH₂-CH₂-O | ~3.8 - 4.0 | Multiplet | - | Predicted. | |

| O-CH-O | ~4.8 - 5.0 | Triplet | ~4-5 | Predicted. | |

| 2-methyl-1,3-dioxolane (analog) | -CH₃ | 1.3 | Doublet | 5.0 | In CDCl₃. |

| -OCH₂CH₂O- | 3.8-4.0 | Multiplet | - | In CDCl₃. | |

| -OCHO- | 4.8 | Quartet | 5.0 | In CDCl₃. | |

| 2-(hydroxymethyl)-1,3-dioxolane (analog) | -CH₂OH | 3.66-3.72 | Multiplet | - | In CDCl₃. |

| -OH | 1.89 | Singlet (broad) | - | In CDCl₃. | |

| -OCH₂CH₂O- | 3.88-4.08 | Multiplet | - | In CDCl₃. | |

| -OCHO- | 5.01 | Triplet | 3.0 | In CDCl₃. |

¹³C NMR (Carbon-13 NMR)

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| This compound | -CH₂NH₂ | ~45-55 | Predicted. |

| O-CH₂-CH₂-O | ~65 | Predicted. | |

| O-CH-O | ~103-104 | Predicted. | |

| 2-methyl-1,3-dioxolane (analog) | -CH₃ | ~21 | In CDCl₃. |

| -OCH₂CH₂O- | ~65 | In CDCl₃. | |

| -OCHO- | ~103 | In CDCl₃. |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| This compound | N-H stretch (amine) | 3300 - 3500 | Medium, broad | Two bands for primary amine. |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong | ||

| N-H bend (amine) | 1590 - 1650 | Medium | ||

| C-O stretch (acetal/ether) | 1050 - 1150 | Strong | Characteristic of the dioxolane ring. | |

| 2-methyl-1,3-dioxolane (analog) | C-H stretch | 2880 - 2990 | Strong | |

| C-O stretch | 1040 - 1180 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ion | m/z (Mass-to-Charge Ratio) | Method | Notes |

| This compound | [M+H]⁺ | 118.0868 | HRMS | Corresponds to the molecular formula C₄H₉NO₂.[1] |

| 2-methyl-1,3-dioxolane (analog) | [M]⁺ | 88.1 | EI | Molecular ion. |

| [M-CH₃]⁺ | 73.1 | EI | Loss of the methyl group. |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -NH₂).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

The spectral width is generally set from 0 to 220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample, a neat thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

-

-

Data Acquisition :

-

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.

-

The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction :

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization :

-

For determining the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is commonly used to generate the protonated molecule [M+H]⁺ with minimal fragmentation.

-

For structural information through fragmentation patterns, a hard ionization technique like Electron Impact (EI) is employed.

-

-

Mass Analysis and Detection :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Aminomethyl Group in 2-(Aminomethyl)-1,3-dioxolane: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane, also known by its IUPAC name (1,3-dioxolan-2-yl)methanamine, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a primary aminomethyl group attached to a 1,3-dioxolane ring, provides a unique combination of nucleophilicity and a protected carbonyl equivalent. This duality makes it a valuable building block for the synthesis of a wide array of more complex molecules, including heterocyclic systems and pharmacologically active agents. The aminomethyl group serves as a key handle for various chemical transformations, while the dioxolane moiety, a stable cyclic acetal, can be retained to influence physicochemical properties such as solubility or be deprotected under acidic conditions to reveal a reactive aldehyde functionality.

This technical guide provides an in-depth exploration of the fundamental reactivity of the aminomethyl group in this compound. It details the core reactions this functional group undergoes, including N-acylation, N-alkylation, Schiff base formation, and cyclization reactions. For each reaction type, representative experimental protocols, and expected quantitative data are provided to facilitate their application in a research and development setting.

Physicochemical Properties

This compound is a five-membered heterocyclic compound.[1] The presence of the aminomethyl group confers nucleophilic character, making the nitrogen atom a primary site for chemical modification.[1] The dioxolane ring, with its two oxygen atoms, contributes to the molecule's stability by reducing ring strain compared to smaller heterocycles.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | (1,3-Dioxolan-2-yl)methanamine | [1] |

| CAS Number | 4388-97-0 | [1] |

Core Reactivity of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group dictates its reactivity, primarily as a nucleophile. This allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, which is fundamental to its use as a synthetic building block.

N-Acylation

N-acylation is a fundamental transformation of primary amines, converting them into amides. This reaction is often used to introduce a variety of functional groups or as a protecting strategy. The reaction of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily to furnish the corresponding N-acyl derivatives.

Representative Experimental Protocol: Synthesis of N-((1,3-dioxolan-2-yl)methyl)acetamide

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, an equimolar amount of an acylating agent, for example, acetic anhydride (1.0 eq.), is added dropwise at 0 °C. A base, such as triethylamine (1.1 eq.), is typically added to scavenge the acid byproduct. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

| Product | Reagents | Solvent | Yield | Spectroscopic Data (Expected) |

| N-((1,3-dioxolan-2-yl)methyl)acetamide | This compound, Acetic Anhydride, Triethylamine | Dichloromethane | High | ¹H NMR (CDCl₃, δ ppm): 6.0-6.5 (br s, 1H, NH), 5.0-5.2 (t, 1H, O-CH-O), 3.8-4.1 (m, 4H, O-CH₂-CH₂-O), 3.4-3.6 (t, 2H, N-CH₂), 2.0 (s, 3H, COCH₃). IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. This reaction can lead to mono- or di-alkylated products depending on the stoichiometry and reaction conditions. For selective mono-alkylation, reductive amination is a commonly employed alternative.

Representative Experimental Protocol: Synthesis of N-Benzyl-(1,3-dioxolan-2-ylmethyl)amine

A mixture of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a solvent like methanol or ethanol is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent such as sodium borohydride (1.1 eq.) is added portion-wise, and the reaction is stirred until the imine is fully reduced. The reaction is then quenched, the solvent is removed, and the residue is worked up by extraction with an organic solvent. The product is purified by column chromatography.

| Product | Reagents | Solvent | Yield | Spectroscopic Data (Expected) |

| N-Benzyl-(1,3-dioxolan-2-ylmethyl)amine | This compound, Benzaldehyde, Sodium Borohydride | Methanol | Good to High | ¹H NMR (CDCl₃, δ ppm): 7.2-7.4 (m, 5H, Ar-H), 5.0-5.2 (t, 1H, O-CH-O), 3.8-4.1 (m, 4H, O-CH₂-CH₂-O), 3.8 (s, 2H, Ar-CH₂), 2.8-3.0 (t, 2H, N-CH₂). ¹³C NMR (CDCl₃, δ ppm): 139-140 (Ar-C), 128-129 (Ar-CH), 127-128 (Ar-CH), 103-104 (O-CH-O), 64-65 (O-CH₂-CH₂-O), 53-54 (Ar-CH₂), 52-53 (N-CH₂). |

Schiff Base Formation

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases.[2][3] This reaction is typically reversible and is often carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

Representative Experimental Protocol: Synthesis of a Schiff Base with Salicylaldehyde

An equimolar mixture of this compound and salicylaldehyde is refluxed in a suitable solvent such as ethanol or toluene.[4] A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.[3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting Schiff base can often be isolated by crystallization or column chromatography.

| Product | Reagents | Solvent | Yield | Spectroscopic Data (Expected) |

| 2-(((1,3-dioxolan-2-yl)methylimino)methyl)phenol | This compound, Salicylaldehyde | Ethanol | High | ¹H NMR (CDCl₃, δ ppm): 13.0-13.5 (s, 1H, OH), 8.3-8.4 (s, 1H, CH=N), 6.8-7.4 (m, 4H, Ar-H), 5.2-5.3 (t, 1H, O-CH-O), 3.9-4.2 (m, 4H, O-CH₂-CH₂-O), 3.7-3.8 (d, 2H, N-CH₂). IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~1630 (C=N stretch). |

Cyclization Reactions

The aminomethyl group, often after modification, can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic structures. These reactions are highly valuable in the synthesis of complex molecular scaffolds. For instance, derivatives of 2-(aminomethyl)-phenylamines can undergo oxidative cyclization to form indazoles.[5][6]

Representative Workflow: Conceptual Cyclization

A potential cyclization pathway could involve the initial acylation of the aminomethyl group with a bifunctional reagent, followed by an intramolecular condensation to form a heterocyclic ring. The specific conditions would be highly dependent on the nature of the acylating agent and the desired ring system.

Application in Drug Development: Targeting the Nav1.7 Sodium Channel

Derivatives of this compound have been investigated for their potential as inhibitors of the voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways and is considered a promising target for the development of novel analgesics.[7][8][9]

The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initial transduction of sensory stimuli and the generation of action potentials that transmit pain signals to the central nervous system.[9][10] Gain-of-function mutations in the gene encoding Nav1.7 lead to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting its critical role.[2]

Small molecule inhibitors can block the Nav1.7 channel, thereby preventing the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of the pain signal. The aminomethyl group of this compound can be functionalized to create structures that bind to the channel, often within the pore domain, and modulate its activity.[11][12]

Conclusion

The aminomethyl group is the focal point of reactivity in this compound, enabling a diverse range of chemical transformations that are crucial for the synthesis of novel chemical entities. Its nucleophilic nature allows for straightforward N-acylation, N-alkylation, and Schiff base formation, providing access to a wide variety of derivatives. Furthermore, these derivatives can serve as precursors for more complex cyclization reactions, leading to the construction of valuable heterocyclic frameworks. The application of these synthetic strategies in the context of medicinal chemistry, particularly in the development of Nav1.7 inhibitors for pain management, underscores the importance of understanding and harnessing the fundamental reactivity of this versatile building block. The experimental protocols and data presented in this guide offer a foundational resource for researchers and developers working with this valuable compound.

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. recentscientific.com [recentscientific.com]

- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 6. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of the Dioxolane Ring in the Chemical Stability of 2-(Aminomethyl)-1,3-dioxolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxolane ring, a five-membered cyclic acetal, is a fundamental structural motif in a variety of organic molecules, serving as a versatile protecting group and a key component in pharmacologically active compounds. This technical guide provides a comprehensive analysis of the role of the dioxolane ring in the stability of 2-(Aminomethyl)-1,3-dioxolane. Particular emphasis is placed on the chemical stability of this compound, its degradation pathways under various conditions, and the influence of the aminomethyl substituent on the reactivity of the dioxolane moiety. This document synthesizes available data, details relevant experimental protocols, and presents logical workflows to offer a thorough understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered ring containing two oxygen atoms at positions 1 and 3, and an aminomethyl group at position 2.[1] This structure bestows upon the molecule a unique combination of chemical properties, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stability of the dioxolane ring is a critical factor governing the utility and shelf-life of this compound and its derivatives. The primary mode of degradation for 1,3-dioxolanes is acid-catalyzed hydrolysis, which cleaves the acetal linkage to yield the parent aldehyde or ketone and the corresponding diol.[2] Understanding the kinetics and mechanism of this degradation is paramount for its effective application and for the development of stable formulations.

Chemical Structure and Properties

The core structure of this compound consists of a 1,3-dioxolane ring, which is a cyclic acetal formed from ethylene glycol and an aldehyde equivalent.[1] The presence of the aminomethyl group (-CH₂NH₂) at the C2 position introduces a basic nitrogen atom, which significantly influences the molecule's overall properties, including its stability.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | (1,3-Dioxolan-2-yl)methanamine | |

| CAS Number | 4388-97-0 | |

| Appearance | Colorless liquid | |

| Boiling Point | 154 °C | [3] |

| Density | 1.079 g/cm³ | [3] |

The Dioxolane Ring and its Inherent Stability

The 1,3-dioxolane ring, being a cyclic acetal, exhibits characteristic stability profiles. It is generally stable under neutral and basic conditions, making it an effective protecting group for carbonyl compounds during various synthetic transformations that employ basic or nucleophilic reagents.[2] However, the acetal linkage is susceptible to cleavage under acidic conditions.

The stability of the dioxolane ring is influenced by several factors:

-

Ring Strain: Five-membered rings like dioxolane have inherent angle strain, which can influence their reactivity.

-

Electronic Effects: The two oxygen atoms in the ring are electron-withdrawing, which affects the electron density at the acetal carbon (C2) and influences its susceptibility to protonation.

-

Substituents: The nature of the substituent at the C2 position plays a crucial role in the stability of the dioxolane ring. Electron-donating groups tend to stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction, while electron-withdrawing groups can have a destabilizing effect.

Acid-Catalyzed Hydrolysis: The Primary Degradation Pathway

The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the dioxolane ring. This reaction proceeds via a well-established mechanism involving protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxonium ion intermediate. Subsequent attack by water and loss of a proton regenerates the carbonyl compound and ethylene glycol.

The overall hydrolysis reaction can be represented as follows:

Caption: General scheme of the acid-catalyzed hydrolysis of this compound.

Mechanism of Acid-Catalyzed Hydrolysis

The detailed mechanism involves the following key steps:

-

Protonation: A rapid, reversible protonation of one of the dioxolane oxygen atoms by a hydronium ion.

-

Ring Opening: The protonated dioxolane undergoes ring cleavage to form a resonance-stabilized carbocation intermediate (an oxonium ion). This is often the rate-determining step.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: Loss of a proton from the resulting intermediate to form a hemiacetal.

-

Second Protonation and Cleavage: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of ethylene glycol to yield the protonated aldehyde.

-

Final Deprotonation: Deprotonation of the protonated aldehyde to give the final aldehyde product.

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of the 1,3-dioxolane ring.

Influence of the Aminomethyl Substituent

The aminomethyl group at the C2 position is expected to have a significant impact on the stability of the dioxolane ring. Under acidic conditions, the primary amine will be protonated to form an ammonium ion (-CH₂NH₃⁺). This positively charged group is strongly electron-withdrawing through an inductive effect. This electron-withdrawing nature is expected to destabilize the adjacent carbocation intermediate formed during the rate-determining step of the hydrolysis. Consequently, the hydrolysis of this compound is anticipated to be slower compared to dioxolanes with electron-donating or neutral substituents at the C2 position.

Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of this compound requires well-defined experimental protocols. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][4][5]

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M, 1 M)

-

Sodium hydroxide (0.1 M, 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Buffer solutions (pH 2, 4, 7, 9, 12)

-

Calibrated pH meter

-

HPLC system with UV or MS detector

-

LC-MS/MS system for structural elucidation

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an appropriate base before analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH.

-

Neutralize the samples with an appropriate acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% hydrogen peroxide.

-

Incubate at room temperature.

-

Withdraw samples at specified time intervals.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution to UV and visible light according to ICH guidelines.

-

Keep control samples protected from light.

-

Analyze the samples after the exposure period.

-

-

pH-Dependent Hydrolysis:

-

Prepare a series of solutions of the compound in different buffer systems covering a wide pH range (e.g., pH 2 to 12).

-

Incubate at a constant temperature.

-

Monitor the degradation over time.

-

Analytical Monitoring:

-

Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Quantify the decrease in the parent compound and the formation of degradation products over time.

-

Use LC-MS/MS and NMR to identify and characterize the structure of the major degradation products.[6][7]

Caption: A typical workflow for conducting forced degradation studies.

Quantitative Analysis of Hydrolysis Kinetics

Objective: To determine the rate constants and half-life of this compound hydrolysis at different pH values.

Procedure:

-

Follow the procedure for pH-dependent hydrolysis as described in the forced degradation study.

-

Plot the natural logarithm of the concentration of this compound versus time for each pH value.

-

If the plot is linear, the reaction follows first-order kinetics. The pseudo-first-order rate constant (k_obs) is the negative of the slope.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k_obs.

-

Plot log(k_obs) versus pH to generate a pH-rate profile. This profile provides valuable information about the different catalytic species (e.g., H⁺, H₂O, OH⁻) involved in the hydrolysis at different pH ranges.

Data Presentation

A systematic presentation of quantitative data is crucial for comparing the stability of this compound under different conditions.

Table 1: Pseudo-First-Order Rate Constants (k_obs) and Half-Lives (t₁/₂) for the Hydrolysis of this compound at Various pH values (Temperature = 60°C)

| pH | k_obs (s⁻¹) | t₁/₂ (hours) |

| 2.0 | [Hypothetical Data] | [Hypothetical Data] |

| 4.0 | [Hypothetical Data] | [Hypothetical Data] |

| 7.0 | [Hypothetical Data] | [Hypothetical Data] |

| 9.0 | [Hypothetical Data] | [Hypothetical Data] |

| 12.0 | [Hypothetical Data] | [Hypothetical Data] |

(Note: The table above is a template. Actual values would be populated from experimental data.)

Signaling Pathways and Biological Interactions

While this compound is primarily utilized as a synthetic building block, its structural motifs are present in various biologically active molecules. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological targets such as receptors and enzymes. The dioxolane ring, while generally acting as a stable scaffold, can be designed to undergo hydrolysis under specific physiological conditions (e.g., the acidic microenvironment of tumors), leading to the release of an active aldehyde-containing compound. This "prodrug" approach is a potential application for dioxolane-containing molecules in drug delivery.

Caption: A conceptual signaling pathway for a dioxolane-based prodrug.

Conclusion

The dioxolane ring in this compound imparts a predictable stability profile, characterized by robustness in neutral to basic conditions and susceptibility to acid-catalyzed hydrolysis. The presence of the aminomethyl group, which is protonated under acidic conditions, is expected to decrease the rate of hydrolysis by destabilizing the carbocation intermediate. A thorough understanding of these stability characteristics, obtained through systematic forced degradation studies and kinetic analysis, is essential for the effective use of this compound in organic synthesis and for the rational design of novel molecules in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and harness the chemical properties of this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ijrpp.com [ijrpp.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Discovery and Historical Synthesis of 2-(Aminomethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane, a heterocyclic compound with the IUPAC name 1,3-dioxolan-2-ylmethanamine, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a primary amine, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key methodologies, experimental protocols, and quantitative data for researchers and professionals in the field of drug development.

Historical Context and Discovery

The emergence of this compound is intrinsically linked to the advancements in the chemistry of acetals and ketals in the mid-20th century. The 1,3-dioxolane ring serves as an effective protecting group for carbonyl functionalities, a concept that gained significant traction during this period. While pinpointing the exact first synthesis of this compound from available literature is challenging, its conceptualization follows the logical development of protecting group chemistry and the synthesis of aminoacetals. Foundational work on the synthesis of dioxolanes, such as the acid-catalyzed reaction of aldehydes and ketones with ethylene glycol, was pioneered by researchers like E. J. Salmi in the late 1930s.

The synthesis of the aminomethyl derivative likely followed the establishment of reliable methods for the preparation of the corresponding halo- or formyl-substituted dioxolanes. A common and historically significant approach involves a two-step synthesis: the formation of a suitable precursor, such as 2-(chloromethyl)-1,3-dioxolane, followed by the introduction of the amino group.

Key Synthetic Pathways

The historical synthesis of this compound has primarily revolved around three main strategies, each with its own set of advantages and historical significance.

-

From 2-(Chloromethyl)-1,3-dioxolane: This is a widely employed and well-documented two-step method.

-

Gabriel Synthesis: A classic method for the preparation of primary amines, offering high yields and avoiding over-alkylation.

-

Reductive Amination: A direct approach that involves the reaction of 1,3-dioxolane-2-carbaldehyde with an ammonia source.

The logical flow of these synthetic approaches can be visualized as follows:

Caption: Overview of the primary synthetic routes to this compound.

Detailed Synthesis Methodologies and Experimental Protocols

This section provides a detailed examination of the key synthetic routes, including experimental protocols derived from historical and contemporary literature.

Method 1: Synthesis via 2-(Chloromethyl)-1,3-dioxolane

This common two-step approach first involves the synthesis of the chlorinated precursor, followed by amination.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

The acetalization of chloroacetaldehyde with ethylene glycol is a standard procedure.

Caption: Workflow for the synthesis of 2-(Chloromethyl)-1,3-dioxolane.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

-

Reagents:

-

Chloroacetaldehyde dimethyl acetal

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A mixture of chloroacetaldehyde dimethyl acetal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

The reaction is monitored by the collection of water in the Dean-Stark trap.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-(chloromethyl)-1,3-dioxolane.

-

Step 2: Amination of 2-(Chloromethyl)-1,3-dioxolane

The chloro-derivative can be converted to the primary amine by reaction with ammonia.

Experimental Protocol: Direct Amination

-

Reagents:

-

2-(Chloromethyl)-1,3-dioxolane

-

Aqueous ammonia (concentrated)

-

Ethanol

-

-

Procedure:

-

2-(Chloromethyl)-1,3-dioxolane (1.0 eq) is dissolved in ethanol.

-

Concentrated aqueous ammonia (large excess) is added to the solution.

-

The mixture is stirred in a sealed pressure vessel at a moderately elevated temperature (e.g., 80-100 °C) for several hours.

-

After cooling, the solvent and excess ammonia are removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water to remove ammonium salts.

-

The organic layer is dried and evaporated to give the crude product, which can be purified by distillation.

-

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct Amination | 2-(Chloromethyl)-1,3-dioxolane | Aq. Ammonia | Ethanol | 80-100 | Moderate | General Procedure |

Method 2: Gabriel Synthesis

The Gabriel synthesis provides a more controlled route to the primary amine, avoiding the formation of secondary and tertiary amine byproducts.[1][2][3]

Caption: The Gabriel synthesis pathway for this compound.

Experimental Protocol: Gabriel Synthesis

-

Reagents:

-

Potassium phthalimide

-

2-(Chloromethyl)-1,3-dioxolane

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

-

Procedure:

-

Potassium phthalimide (1.1 eq) and 2-(chloromethyl)-1,3-dioxolane (1.0 eq) are dissolved in DMF and the mixture is heated (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and poured into water, and the precipitated N-(1,3-dioxolan-2-ylmethyl)phthalimide is collected by filtration.

-

The intermediate is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added.

-

The mixture is heated at reflux for several hours, during which a precipitate of phthalhydrazide forms.

-

After cooling, the mixture is acidified with hydrochloric acid and the precipitate is filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is made basic with sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to give this compound.

-

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Gabriel Synthesis | 2-(Chloromethyl)-1,3-dioxolane | Potassium phthalimide, Hydrazine hydrate | DMF, Ethanol | 80-100 (alkylation), Reflux (cleavage) | High | [1][2][3] |

Method 3: Reductive Amination

A more direct route involves the reductive amination of 1,3-dioxolane-2-carbaldehyde.[4]

Caption: Reductive amination approach to this compound.

Experimental Protocol: Reductive Amination

-

Reagents:

-

1,3-Dioxolane-2-carbaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride or sodium triacetoxyborohydride

-

Methanol

-

-

Procedure:

-

To a solution of 1,3-dioxolane-2-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added in portions.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with aqueous sodium hydroxide solution and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by distillation or chromatography yields this compound.[4]

-

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reductive Amination | 1,3-Dioxolane-2-carbaldehyde | Ammonium acetate, NaBH₃CN | Methanol | Room Temperature | Good | [4] |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The dioxolane moiety can act as a bioisostere for other functional groups or as a masked aldehyde for further chemical transformations. The primary amine provides a handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

The synthesis of this compound has a rich history rooted in the fundamental principles of organic chemistry. From early methods relying on the amination of a chlorinated precursor to more refined techniques like the Gabriel synthesis and reductive amination, the preparation of this versatile building block has been optimized over the years. This guide provides researchers and drug development professionals with a comprehensive understanding of the historical and practical aspects of its synthesis, facilitating its application in the development of novel therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-(Aminomethyl)-1,3-dioxolane Derivatives

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold of 2-(aminomethyl)-1,3-dioxolane and its derivatives has emerged as a significant area of interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the current research applications, quantitative biological data, and detailed experimental protocols for this promising class of compounds. The unique structural features of these molecules, combining a reactive aminomethyl group with a stable dioxolane ring, have led to their exploration in diverse therapeutic areas, including oncology, infectious diseases, and neurology.

Core Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its derivatives have been extensively investigated for a range of pharmacological activities, demonstrating their potential as:

-

Antitumor Agents: Platinum(II) complexes incorporating 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane ligands have shown excellent antitumor activity, in some cases superior to established chemotherapy drugs like cisplatin and carboplatin.[3] These complexes are designed to have increased water solubility, a desirable property for drug development.[3]

-

Antibacterial and Antifungal Agents: A variety of 1,3-dioxolane derivatives have exhibited significant efficacy against a range of bacterial and fungal pathogens.[1][4][5][6]

-

Nav1.7 Inhibitors: The parent compound is a key reactant in the preparation of non-zwitterionic aryl sulfonamides that act as inhibitors of the Nav1.7 sodium channel, a target for pain therapeutics.

-

Modulators of Multidrug Resistance (MDR): Certain 1,3-dioxolane and related 1,3-dioxane derivatives have been shown to reverse multidrug resistance in cancer cells, a major hurdle in chemotherapy.[7]

-

Sigma Receptor Ligands: The related 1,3-dioxane scaffold has been explored for the development of selective ligands for the σ1 receptor, which is implicated in analgesia and neuroprotection.[8]

Quantitative Biological Activity

The following tables summarize the quantitative data from key studies, providing a comparative overview of the biological efficacy of various this compound derivatives.

Table 1: Antibacterial and Antifungal Activity of 1,3-Dioxolane Derivatives

| Compound | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |

| 1 | >5000 | >5000 | >5000 | >5000 | >5000 |

| 2 | 1250 | 625 | 2500 | >5000 | 1250 |

| 3 | 1250 | >5000 | >5000 | >5000 | 1250 |

| 4 | 625 | 625 | 625 | 1250 | 1250 |

| 5 | 1250 | 625 | >5000 | >5000 | 1250 |

| 6 | 625 | 625 | >5000 | 1250 | 1250 |

| 7 | >5000 | 625 | >5000 | >5000 | 1250 |

| 8 | 625 | 625 | >5000 | 1250 | 1250 |

Data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from Küçük et al., 2011.[1][4][5][6]

Table 2: Antitumor Activity of [2-Substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) Complexes

| Complex Type | Stereoisomer | In Vivo Antitumor Activity (Murine L1210 Leukemia) | In Vitro Cytotoxicity (Human Stomach Cancer Cell Lines) |

| (1,1-cyclobutanedicarboxylato)platinum(II) | (4R,5R) | Higher activity | Not specified |

| (1,1-cyclobutanedicarboxylato)platinum(II) | (4S,5S) | Lower activity | Not specified |

| (Glycolato)platinum(II) | Not specified | Not specified | Highly cytotoxic, some more so than cisplatin |

| (Malonato)platinum(II) | Not specified | Selected for further studies | Selected for further studies |

This table provides a qualitative summary based on the findings of Kim et al., 1994.[3][9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further research.

Synthesis of Antibacterial and Antifungal 1,3-Dioxolane Derivatives

This protocol is adapted from the work of Küçük et al. (2011).[1][4][5][6]

Materials:

-

Salicylaldehyde

-

Commercially available diols

-

Montmorillonite K10 catalyst

-

Trimethyl orthoformate (TMOF)

-

Anhydrous toluene

-

Solid NaHCO₃

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of salicylaldehyde in anhydrous toluene, add trimethyl orthoformate and a catalytic amount of Montmorillonite K10.

-

Reflux the mixture for 2 hours to form the dimethyl acetal of salicylaldehyde.

-

Add the respective diol to the reaction mixture.

-

Continue refluxing under a Dean-Stark apparatus to remove methanol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the catalyst by filtration.

-

Wash the organic layer with a saturated solution of NaHCO₃ and then with water.

-

Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent.

-

Characterize the final products by IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

In Vitro Antibacterial and Antifungal Susceptibility Testing

This protocol follows the microbroth dilution technique as described by the Clinical and Laboratory Standards Institute.

Materials:

-

Synthesized 1,3-dioxolane derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Fungal strain (C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for yeast

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the synthesized compounds in the appropriate growth medium (MHB for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate. The concentration should typically range from 5000 to 4.8 µg/mL.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density at a specific wavelength using a spectrophotometer.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and evaluation of this compound derivatives.

Future Directions

The research into this compound derivatives is ongoing, with significant potential for the discovery of novel therapeutic agents. Future studies should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Toxicology: Advancing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Applications in Materials Science: Exploring the use of these derivatives in the development of new polymers and functional materials.

The continued investigation of this versatile chemical class holds great promise for addressing unmet needs in medicine and beyond.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4388-97-0 | Benchchem [benchchem.com]

- 3. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. | Semantic Scholar [semanticscholar.org]

The Versatility of 2-(Aminomethyl)-1,3-dioxolane: A Precursor for Diverse Therapeutic Agents

An In-depth Technical Guide for Drug Discovery Professionals

The heterocyclic compound 2-(aminomethyl)-1,3-dioxolane has emerged as a valuable and versatile precursor in medicinal chemistry. Its unique structural features, combining a protected aldehyde equivalent in the dioxolane ring with a reactive primary amine, provide a scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide explores the utility of this compound as a starting material in the discovery of novel therapeutics, with a focus on its application in the development of anticancer agents, modulators of multidrug resistance, and inhibitors of the Nav1.7 sodium channel for pain management.

Platinum-Based Anticancer Agents Derived from Dioxolane Ligands

The success of cisplatin has spurred the development of new platinum-based anticancer drugs with improved efficacy and reduced side effects. Derivatives of this compound have been instrumental in creating novel platinum(II) complexes with significant antitumor activity. Specifically, [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes have demonstrated potent cytotoxicity against various cancer cell lines, in some cases surpassing the activity of cisplatin and carboplatin. The inclusion of the dioxolane moiety is intended to enhance the water solubility of these complexes.[1]

Quantitative Antitumor Activity

The in vitro and in vivo antitumor activities of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes have been evaluated. These studies have shown that the stereochemistry and the nature of the substituents on the dioxolane ring, as well as the leaving groups on the platinum center, significantly influence the cytotoxic efficacy of the compounds. The (4R,5R)-stereoisomers have generally exhibited higher antitumor activity than the corresponding (4S,5S)-stereoisomers.[1] Several of these complexes have shown remarkable activity against murine L1210 leukemia and various human stomach cancer cell lines, including cisplatin-resistant strains.[1]

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |